3-(3-methylbutyl)pentane-2,4-dione
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Overview
Description
3-(3-methylbutyl)pentane-2,4-dione is an organic compound with the molecular formula C10H18O2 It is a derivative of 2,4-pentanedione, where one of the hydrogen atoms on the central carbon is replaced by an isopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutyl)pentane-2,4-dione typically involves the alkylation of 2,4-pentanedione with an appropriate isopentyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the 2,4-pentanedione and form the enolate ion. This enolate ion then reacts with the isopentyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbutyl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-methylbutyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-(3-methylbutyl)pentane-2,4-dione involves its ability to form stable enolate ions due to the presence of two carbonyl groups. These enolate ions can participate in various chemical reactions, such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl groups and the steric hindrance provided by the isopentyl group.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: The parent compound without the isopentyl group.
3-Methyl-2,4-pentanedione: A similar compound with a methyl group instead of an isopentyl group.
3-Ethyl-2,4-pentanedione: A compound with an ethyl group in place of the isopentyl group.
Uniqueness
3-(3-methylbutyl)pentane-2,4-dione is unique due to the presence of the bulky isopentyl group, which affects its reactivity and steric properties. This makes it a valuable compound for specific applications where steric hindrance and electronic effects play a crucial role.
Properties
CAS No. |
10225-31-7 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(3-methylbutyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3 |
InChI Key |
VHWDQUBHJZEUNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
Canonical SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
Origin of Product |
United States |
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